N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Biological Activity
The compound N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining elements from various chemical classes, including benzamide, triazole, and pyridazine derivatives. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests potential antioxidant properties due to its ability to scavenge free radicals.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C18H20N4O3S |
Molecular Weight | 378.44 g/mol |
CAS Number | 618411-84-0 |
Boiling Point | Not available |
Density | Not available |
Antitumor Activity
Recent studies have indicated that compounds containing the triazole and pyridazine moieties exhibit significant antitumor activity. For instance, derivatives of pyrazole and triazole have been reported to inhibit key pathways involved in cancer cell proliferation, such as BRAF(V600E) and EGFR pathways . The specific compound under consideration may similarly possess antitumor properties due to its structural components.
Antioxidant Properties
The 2,3-dihydrobenzo[b][1,4]dioxin component is known for its antioxidant capacity. Research has shown that derivatives of this structure can inhibit lipid peroxidation and protect against oxidative stress in cellular models . This suggests that the compound may have therapeutic potential in conditions characterized by oxidative damage.
Enzyme Inhibition
Preliminary investigations into the compound's activity against enzymes related to metabolic disorders have been conducted. For example, similar benzodioxin derivatives were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease management . The findings indicate that modifications to the benzodioxin structure can enhance enzyme inhibition.
Synthesis and Evaluation of Derivatives
A study synthesized various derivatives of This compound and evaluated their biological activities. The results demonstrated that certain modifications could significantly enhance both antitumor and antioxidant activities compared to the parent compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that substituents on the triazole ring can influence both potency and selectivity towards target enzymes or receptors. For example, varying the alkyl or aryl groups attached to the triazole can lead to significant changes in efficacy against specific cancer cell lines .
Properties
IUPAC Name |
N-[2-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c31-22(26-17-6-7-18-19(14-17)34-13-12-33-18)15-35-23-9-8-20-27-28-21(30(20)29-23)10-11-25-24(32)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNVEKJOAHJPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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